molecular formula C9H13Cl2FN2 B2648162 5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 1909325-25-2

5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No. B2648162
CAS RN: 1909325-25-2
M. Wt: 239.12
InChI Key: YQVASYIRPVQBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Pharmacogenetics and Toxicity Management

  • DPYD Gene Polymorphism and Toxicity Risk : Certain polymorphisms in the dihydropyrimidine dehydrogenase gene (DPYD) are associated with an increased risk of severe adverse effects following chemotherapy with fluoropyrimidine drugs like 5-FU or capecitabine. Identifying these genetic variations before treatment can help in preventing serious side effects (Gross et al., 2008).
  • DPD Deficiency and Severe Toxicity : DPD (dihydropyrimidine dehydrogenase) deficiency can lead to severe or even lethal toxicity in patients treated with 5-FU, highlighting the importance of genetic screening and dose adjustment to mitigate risks (Diasio et al., 1988).

Clinical Applications and Challenges

  • Case Reports of Toxicity and Management : There are instances of severe toxicity following 5-FU treatment, underscoring the need for careful monitoring and potentially the development of alternative treatment strategies for patients with metabolic deficiencies affecting drug catabolism (Ashish et al., 2022; KuilenburgvanA.B. et al., 2003).

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

5-fluoro-2-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;;/h1-2,6-7,11H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVASYIRPVQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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